2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide
Description
Properties
IUPAC Name |
methyl 2-(2-amino-1,3-benzothiazol-3-ium-3-yl)acetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.BrH/c1-14-9(13)6-12-7-4-2-3-5-8(7)15-10(12)11;/h2-5,11H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUANRJAKMFBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+]1=C(SC2=CC=CC=C21)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide typically involves the reaction of 2-aminobenzo[d]thiazole with a suitable methoxy-oxoethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzo[d]thiazole compounds .
Scientific Research Applications
2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Substituent Effects
- Target Compound : The 2-methoxy-2-oxoethyl group introduces an ester functionality, influencing electronic properties (e.g., electron-withdrawing effect) and solubility in polar solvents.
- Analog 1: 2-Amino-3-(2-oxo-2-phenylethyl)benzo[d]oxazol-3-ium bromide () replaces sulfur with oxygen in the heterocycle (oxazole vs. thiazole), reducing ring aromaticity and altering reactivity. The ketone substituent enhances hydrophobicity compared to the ester .
- Analog 2 : 3-(2-Carboxyethyl)-2-methylbenzo[d]thiazol-3-ium bromide () features a carboxylic acid group, increasing acidity and water solubility relative to the methoxy-ester .
Heterocycle Modifications
- Thiazole vs. Oxazole : Oxazole derivatives (e.g., ) generally exhibit lower thermal stability (mp 125–162°C) compared to thiazole analogs due to reduced ring rigidity .
- Fused Rings: 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2,3:4,5]benzo[1,2-d]thiazol-3-ium bromide () includes a dioxino-fused ring, enhancing steric bulk but limiting synthetic accessibility .
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Key Observations :
Crystallographic Differences
- Crystal Packing: Orthorhombic (Pbca) and monoclinic (P21/c) systems observed in related thiazolium bromides () indicate substituent-dependent packing modes. The target compound’s methoxy-ester may favor less dense packing compared to tosylhydrazine derivatives .
Biological Activity
2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide, a derivative of benzo[d]thiazole, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound exhibits a unique structure that contributes to its diverse applications in medicinal chemistry.
- Molecular Formula : C10H11BrN2O2S
- Molecular Weight : 303.18 g/mol
- CAS Number : 618440-68-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in cellular processes, which may lead to reduced cell proliferation and enhanced apoptotic pathways in cancer cells.
Antimicrobial Activity
Research indicates that 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Acinetobacter baumannii | 15 | 64 |
| Pseudomonas aeruginosa | 18 | 32 |
| Escherichia coli | 12 | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The compound's ability to disrupt mitochondrial membrane potential has been noted as a key factor in its anticancer efficacy .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzothiazole derivatives, including our compound. The findings indicated that modifications in the side chains significantly influenced antibacterial activity, positioning this compound among the more potent derivatives against gram-negative bacteria . -
Anticancer Research :
Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The results showed that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as a therapeutic agent for breast cancer .
Q & A
Q. What are the recommended synthetic routes for this compound, and what parameters critically influence reaction efficiency?
The compound can be synthesized via condensation reactions using precursors like 3-(2-methoxy-2-oxoethyl)-2-methylbenzo[d]thiazol-3-ium bromide under reflux conditions with sodium acetate in ethanol (yield: 28%). Key parameters include reaction time (7–8 hours), temperature (reflux), and stoichiometric ratios. Post-reaction stabilization and recrystallization in ethanol are critical for purity. Optimization may involve exploring catalysts (e.g., Lewis acids) or solvent polarity adjustments to improve yields .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1737 cm⁻¹) and methoxy group vibrations (~1009 cm⁻¹).
- NMR (¹H/¹³C) : Aromatic protons (δ 7.54–8.26 ppm), methoxy singlet (δ 3.76 ppm), and carbons (e.g., carbonyl at δ 166.9 ppm) confirm substitution patterns.
- HRMS : ESI-HRMS ([M-Br]⁺ at m/z 427.0770) validates molecular composition.
- UV-Vis : λmax at 427 nm (logε = 5.13) indicates extended conjugation .
Q. What are common crystallization challenges, and how can they be mitigated?
High polarity and bromide counterion mobility often hinder crystallization. Strategies include:
- Slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
- Solvent layering (e.g., hexane diffusion into ethanol).
- Counterion exchange (e.g., using NH₄PF₆ to stabilize lattices via larger anions) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectral data?
Hybrid DFT methods (e.g., B3LYP/6-311G(d,p)) with solvent corrections (e.g., PCM for DMSO) predict NMR shifts and UV-Vis spectra. Discrepancies in aromatic proton shifts may arise from protonation state variations or solvent hydrogen bonding. Frontier orbital analysis (HOMO-LUMO gaps) further elucidates electronic transitions observed in UV-Vis .
Q. What intermolecular interactions dominate the solid-state structure, and how do they influence stability?
X-ray crystallography of analogous bromides reveals:
Q. What mechanistic insights explain the compound’s antiproliferative activity in cancer cells?
Symmetrical cyanine derivatives (e.g., compound 9 ) exhibit selective cytotoxicity via:
- Intercalation with DNA/RNA, disrupting replication (λmax ~427 nm correlates with binding affinity).
- Mitochondrial membrane depolarization, triggering apoptosis.
- Survivin inhibition (observed in related compounds like YM155) .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- HPLC-MS : Monitors reaction progress and detects intermediates (e.g., uncyclized thiazole precursors).
- Kinetic studies : Optimize reflux duration to avoid over-oxidation of methoxy groups.
- Counterion screening : Larger anions (e.g., PF₆⁻) reduce bromide-mediated side reactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
